molecular formula C61H90N18O25S3 B1679554 博莱霉素硫酸盐 CAS No. 70384-29-1

博莱霉素硫酸盐

货号 B1679554
CAS 编号: 70384-29-1
分子量: 1571.7 g/mol
InChI 键: ZHHIHQFAUZZMTG-HBTICLRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peplomycin sulfate is a novel analog of bleomycin, which has less pulmonary toxicity than bleomycin . It has been the subject of extensive studies in Japan and Europe and is indicated for the treatment of malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .


Synthesis Analysis

Peplomycin sulfate has been prepared by glutaraldehyde mediated crosslinking reaction . A strategy for synthesising sulfated molecules has been reported, which involves the development of a tributylsulfoammonium betaine as a high yielding route to organosulfates .


Molecular Structure Analysis

Peplomycin sulfate has a molecular formula of C61H88N18O21S2 . The molecular weight is 1473.60 . The structure of Peplomycin sulfate has been studied using NMR spectroscopy, which allowed the unambiguous assignment of 62 protons, generating 47 non-exchangeable and 15 exchangeable signals .


Chemical Reactions Analysis

Peplomycin sulfate has been used in the treatment of oral florid papillomatosis (OFP). The women, who had SCC of the lower lip, received continuous intra-arterial infusion of peplomycin at a total dose of 25−70mg via a superficial temporal artery .


Physical And Chemical Properties Analysis

Peplomycin sulfate is a light yellow amorphous powder with a melting point of 196-198 ℃ . It’s hygroscopic and unstable to natural light. It is soluble in water, methanol, acetic acid, dimethyl sulfoxide or dimethylformamide, slightly soluble in dioxane, and insoluble in ethyl .

科学研究应用

1. 癌症治疗疗效

博莱霉素硫酸盐因其在治疗各种类型癌症中的作用而受到关注,显示出不同程度的疗效。例如,它被用于治疗晚期前列腺癌,作为一线治疗时显示出 26% 的缓解率,而对于对标准内分泌治疗有耐药性的患者,缓解率为 17% (Koiso & Niijima, 1981)。类似地,博莱霉素已被评估其在治疗晚期或复发性乳腺癌中的有效性。在一些情况下,获得了超过 50% 的肿瘤体积减少,表明其在癌症治疗中的潜在效用 (Nakanishi 等人,1984)

2. 联合治疗和药物增效

博莱霉素的疗效也已在联合治疗和与其他药物相互作用的背景下得到研究。例如,发现某些膜相互作用药物和增加的钙离子增强了其对癌细胞的细胞毒作用,表明其在联合治疗中具有提高疗效的潜力 (Mizuno & Ishida, 1982)。此外,博莱霉素和利博霉素(博莱霉素的类似物,具有较低的肺毒性和更广泛的抗肿瘤谱)在临床研究中显示出疗效,特别是在与其他抗癌药物联合治疗时,突出了定制癌症治疗方案的潜力 (Takita & Ogino, 1987)

3. 局部治疗方法

博莱霉素已用于局部治疗方法中,例如内镜局部注射用于治疗表浅食道癌的新型博莱霉素给药方式。这种方法使用吸附博莱霉素的活性炭颗粒,显示出有希望的结果,表明局部靶向治疗方法的潜力 (Hagiwara 等人,1993)

4. 免疫调节作用

最近的研究开始探索博莱霉素的免疫调节作用,特别是在皮肤鳞状细胞癌的背景下。发现博莱霉素可以减少肿瘤部位的免疫抑制细胞并增加细胞毒性 T 淋巴细胞,从而可能增强免疫系统对抗癌细胞的能力 (Fujimura 等人,2015)

安全和危害

Peplomycin sulfate can cause skin irritation, allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

未来方向

Peplomycin sulfate has been developed as a novel analog of bleomycin, which has less pulmonary toxicity than bleomycin . It has been the subject of extensive studies in Japan and Europe and is indicated for the treatment of malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer . Future research may focus on further reducing the side effects and increasing the efficacy of this drug.

属性

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHIHQFAUZZMTG-BSVJBJGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H90N18O25S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68247-85-8 (Parent)
Record name Peplomycin sulfate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peplomycin sulfate

CAS RN

70384-29-1
Record name Peplomycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70384-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peplomycin sulfate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bleomycinamide, N1-[3-[(1-phenylethyl)amino]propyl]-, (S)-, sulfate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEPLOMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A668951HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peplomycin sulfate
Reactant of Route 2
Peplomycin sulfate
Reactant of Route 3
Peplomycin sulfate
Reactant of Route 4
Peplomycin sulfate
Reactant of Route 5
Reactant of Route 5
Peplomycin sulfate
Reactant of Route 6
Reactant of Route 6
Peplomycin sulfate

Citations

For This Compound
183
Citations
A Yoshida, T YAMADA, M HIRAMATSU… - The Journal of …, 1983 - jstage.jst.go.jp
… Effect of peplomycin sulfate (PLM) on pulmonary fibrosis was examined. Hydroxyproline, uronic acid, proline hydroxylase (EC 1.14.11.2) and glucosamine 6-phosphate synthetase (EC …
Number of citations: 4 www.jstage.jst.go.jp
M Habs, D Schmähl - Oncology, 1984 - karger.com
… Bleomycin sulfate (BLM) and peplomycin sulfate (PEP) were supplied by Nippon Kayaku Co.. Ltd., Tokyo. BLM exerted antibiotic activity of 1.82 mg (potency)/mg, ie 1 mg correspond to …
Number of citations: 16 karger.com
M Sasaki, M Okamura, A Ideo, J Shimada… - Anticancer …, 2006 - ar.iiarjournals.org
… Mitomycin C reproducibly showed much higher cytotoxicity against tumor cell lines except NA cells, as compared with bleomycin sulfate and peplomycin sulfate. The TS of mitomycin C (…
Number of citations: 28 ar.iiarjournals.org
K Fujisawa, Y Miyamoto… - Journal of oral pathology …, 2003 - Wiley Online Library
… injection of cisplatin (CDDP) and peplomycin sulfate was performed before ulcer formation, … created in rabbits injected with CDDP and peplomycin sulfate. The ability of bFGF to promote …
Number of citations: 140 onlinelibrary.wiley.com
K Kishi, M Matsunaka, M Sato, T Sonomura… - Radiology, 1999 - pubs.rsna.org
… /m 2 of peplomycin sulfate on days 1–7 (22.4 mg/m 2 per week), or, when peplomycin sulfate was … One patient had a self-limiting asthma attack during peplomycin sulfate treatment, and …
Number of citations: 21 pubs.rsna.org
Y Muraki, A Tateishi, C Seta, J Fukuda, T Haneji… - International journal of …, 2000 - Elsevier
… The patients received chemotherapy with a combination of carboplatin and peplomycin sulfate or mitomycin C and peplomycin sulfate before surgery. The relation between the …
Number of citations: 38 www.sciencedirect.com
M Okamura, K Hashimoto, J Shimada… - Anticancer …, 2004 - ar.iiarjournals.org
… The CC50 values of methotrexate and peplomycin sulfate could not be determined due to … , followed by etoposide (CC50=6.0 ĚM)> peplomycin sulfate (CC50=8.5 ĚM)> CDDP (CC50=…
Number of citations: 38 ar.iiarjournals.org
K Okada, T Yamamoto, H Gon… - The Japanese Journal of …, 1981 - europepmc.org
Ultrastructural alterations of rat ventral prostate were studied following the administration of peplomycin sulfate (NK631) to evaluate the efficacy of this drug to the human prostatic …
Number of citations: 2 europepmc.org
T SUZUKI, E SATO, Y MATSUDA, H TADA… - Chemical and …, 1989 - jstage.jst.go.jp
… peplomycin sulfate (PEP)) were prepared by using a dimethyl sulfoxide (DMSO)—HZO system. MMC with low solubility in H20 was easily entrapped by the standard procedure, …
Number of citations: 43 www.jstage.jst.go.jp
N Moriyama-Gonda, M Mizutani, S Ehara, T Usui… - Experimental …, 1988 - Elsevier
… The anticancer drugs used were vincristine sulfate (VCR), peplomycin sulfate (PLM) and 4-hydroperoxyisophosphamide (4-HIF), ie, an activated form of ifosfamide (IFOS) in vivo. The …
Number of citations: 1 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。